molecular formula C8H8N2O B12820123 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B12820123
M. Wt: 148.16 g/mol
InChI Key: LXDOYSNZIXIGTN-UHFFFAOYSA-N
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Description

2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides . By treating the latter with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium bromides are formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly at the ethynyl group, can yield a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of substituted imidazo[2,1-c][1,4]oxazines.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethynyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H8N2O/c1-2-7-5-10-3-4-11-6-8(10)9-7/h1,5H,3-4,6H2

InChI Key

LXDOYSNZIXIGTN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN2CCOCC2=N1

Origin of Product

United States

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